3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl-
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Overview
Description
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- is a complex organic compound with a unique structure that includes silicon, oxygen, nitrogen, and carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Silane Intermediate: The initial step involves the preparation of a silane intermediate through the reaction of a silicon-containing compound with appropriate reagents.
Introduction of Amino and Ether Groups:
Final Assembly: The final step includes the assembly of the compound by linking the intermediate products through condensation reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields.
Chemical Reactions Analysis
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- can be compared with other similar compounds, such as:
Dibutylamine, N,N’-[(dimethylsilylene)bis(oxyethylene)]bis-: This compound has a similar structure but lacks certain functional groups present in the target compound.
3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4,4-dimethyl-: This compound has a similar backbone but differs in the substitution pattern.
The uniqueness of 3,5-Dioxa-8-aza-4-siladodecan-1-amine, N,N,8-tributyl-4-(2-(dibutylamino)ethoxy)-4-methyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
61283-86-1 |
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Molecular Formula |
C31H69N3O3Si |
Molecular Weight |
560.0 g/mol |
IUPAC Name |
N-[2-[bis[2-(dibutylamino)ethoxy]-methylsilyl]oxyethyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C31H69N3O3Si/c1-8-14-20-32(21-15-9-2)26-29-35-38(7,36-30-27-33(22-16-10-3)23-17-11-4)37-31-28-34(24-18-12-5)25-19-13-6/h8-31H2,1-7H3 |
InChI Key |
PTYLYTHUSNPICR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCO[Si](C)(OCCN(CCCC)CCCC)OCCN(CCCC)CCCC |
Origin of Product |
United States |
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